molecular formula C22H16BrN7O B6563817 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005922-58-6

3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B6563817
CAS No.: 1005922-58-6
M. Wt: 474.3 g/mol
InChI Key: LDSHZNIVVYQJLV-UHFFFAOYSA-N
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Description

3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features multiple functional groups, including bromo, methyl, phenyl, and pyrazol groups, making it a versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable β-diketone or β-ketoester. Subsequent bromination and amide formation steps are then carried out to introduce the bromo and benzamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The pyrazol groups can be reduced to form pyrazolines.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Pyrazolines.

  • Substitution: : Amides, esters, and other substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological targets makes it useful in studying biological pathways and developing new therapeutic agents.

Medicine

The compound has been investigated for its potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate biological targets suggests it could be developed into a therapeutic drug.

Industry

In the pharmaceutical industry, this compound can be used in the development of new drugs. Its structural complexity and biological activity make it a candidate for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines: : These compounds share a similar core structure and are known for their biological activity.

  • Benzamides: : Compounds containing the benzamide group are also used in various biological and medicinal applications.

Uniqueness

What sets 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide apart is its specific combination of functional groups, which allows for a unique set of chemical reactions and biological activities. This makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSHZNIVVYQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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